molecular formula C19H21ClN2O3S B4885554 3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide

Cat. No.: B4885554
M. Wt: 392.9 g/mol
InChI Key: ZJLNVXNNGRDGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C19H21ClN2O3S. It is a derivative of benzamide, characterized by the presence of a chloro group, a cyclohexylsulfamoyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(cyclohexylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide is unique due to the presence of the cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-6-4-5-14(13-15)19(23)21-16-9-11-18(12-10-16)26(24,25)22-17-7-2-1-3-8-17/h4-6,9-13,17,22H,1-3,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNVXNNGRDGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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